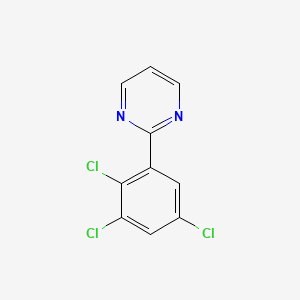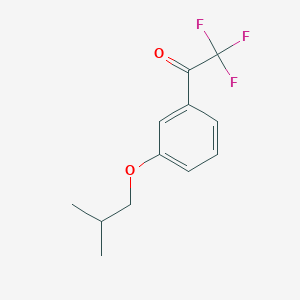
2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H13F3O2. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, with an isobutoxyphenyl substituent. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone typically involves the reaction of 3-isobutoxybenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(3-isobutoxyphenyl)ethanol.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to active sites and inhibit enzymatic activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the isobutoxyphenyl substituent.
1-Trifluoroacetyl piperidine: Contains a trifluoromethyl group attached to a piperidine ring.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Features both trifluoromethyl and phenyl groups.
Uniqueness: 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone is unique due to the presence of the isobutoxyphenyl group, which imparts distinct steric and electronic properties. This structural feature enhances its reactivity and specificity in chemical and biological applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H13F3O2 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H13F3O2/c1-8(2)7-17-10-5-3-4-9(6-10)11(16)12(13,14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
JLFFTFALVJVJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


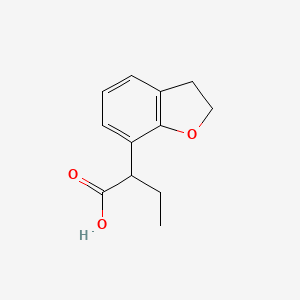
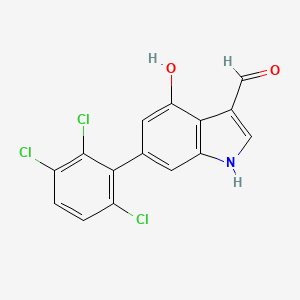
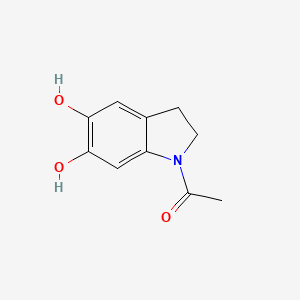
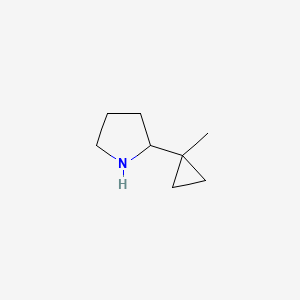
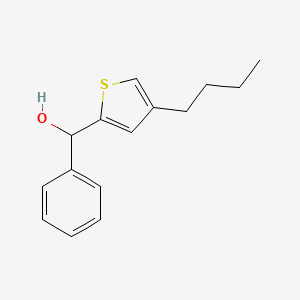

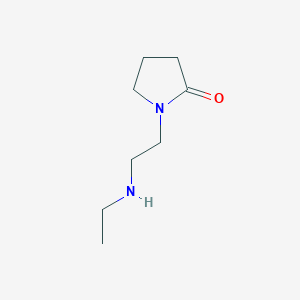
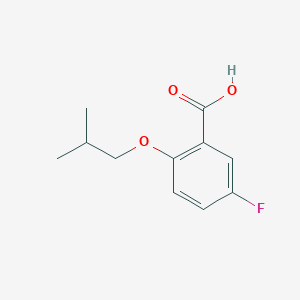
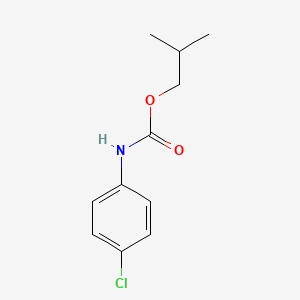

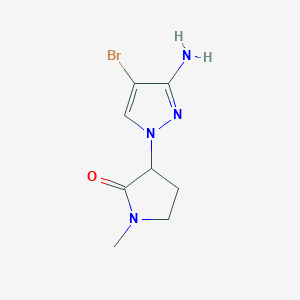
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
